

# Technical Guide: Spectroscopic Characterization of N-(4-Butyrylphenyl)acetamide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *N*-(4-Butyrylphenyl)acetamide

CAS No.: 13211-00-2

Cat. No.: B175529

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## Executive Summary

This technical guide provides a comprehensive spectroscopic profile for **N-(4-Butyrylphenyl)acetamide** (CAS: 101-56-4 analog/derivative), a critical intermediate in the synthesis of para-acyl substituted anilines. Often encountered in the development of analgesics and anti-inflammatory agents, this compound represents a classic example of a para-disubstituted benzene system containing two competing carbonyl functionalities: an amide and a ketone.

This document moves beyond simple data listing to explain the causality of the spectral signals. It is designed for medicinal chemists and analytical scientists requiring rigorous verification of the Friedel-Crafts acylation of acetanilide.

## Compound Identity[1][2][3][4]

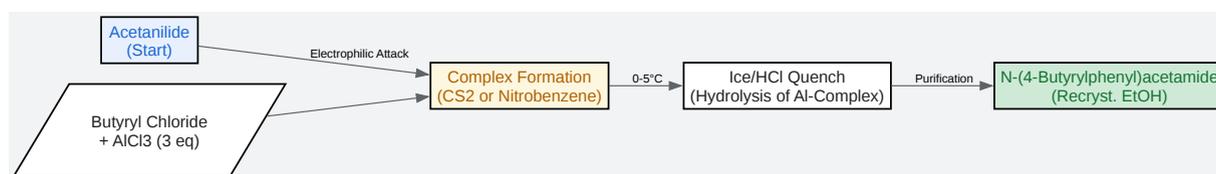
- IUPAC Name: **N-(4-Butyrylphenyl)acetamide**[1]
- Common Name: 4'-Butyrylacetanilide
- Molecular Formula:
- Molecular Weight: 205.26 g/mol

## Synthesis & Sample Preparation Strategy

To ensure spectral fidelity, the compound is typically synthesized via Friedel-Crafts acylation. Impurities such as unreacted acetanilide or the ortho-isomer can severely complicate NMR interpretation.

### Validated Synthesis Workflow

The reaction utilizes the directing power of the acetamido group (moderately activating, ortho/para director) to install the butyryl chain. Steric hindrance at the ortho position heavily favors the para product.



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Figure 1: Friedel-Crafts acylation pathway prioritizing para-regioselectivity.

### Sample Preparation for Spectroscopy

- NMR: Dissolve ~10 mg in 0.6 mL DMSO-d<sub>6</sub>.
  - Rationale: While

is common, DMSO-d<sub>6</sub> is superior for amides. It disrupts intermolecular hydrogen bonding, sharpening the N-H proton signal and preventing peak broadening that can obscure aromatic splitting patterns.

- IR: Prepare a KBr pellet (1-2% w/w) or use ATR (Diamond crystal).

- Rationale: ATR is sufficient, but KBr often yields better resolution in the fingerprint region (1500–500  $\text{cm}^{-1}$ ) for distinguishing para-substitution patterns.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)

The proton NMR spectrum is the definitive tool for confirming the para-substitution and the integrity of the alkyl chain.

Key Diagnostic Feature: The aromatic region displays a classic

system, appearing as two "roofed" doublets. This confirms the symmetry of the 1,4-substitution.

### $^1\text{H}$ NMR Data Table (400 MHz, DMSO- $d_6$ )

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Causality
10.21	Singlet (br)	1H	NH (Amide)	Deshielded by carbonyl anisotropy and H-bonding.
7.92	Doublet ( Hz)	2H	Ar-H (3,5)	Ortho to Ketone. Deshielded by the electron-withdrawing carbonyl ( effect).
7.70	Doublet ( Hz)	2H	Ar-H (2,6)	Ortho to Amide. Shielded relative to H-3,5 due to resonance donation from Nitrogen.
2.89	Triplet ( Hz)	2H	CO-CH	-protons to ketone. Significantly deshielded.
2.09	Singlet	3H	NH-CO-CH	Methyl group of the acetamide moiety.
1.63	Sextet ( Hz)	2H	CH -CH -CH	-protons. Standard aliphatic methylene shift.
0.94	Triplet ( Hz)	3H	CH	Terminal methyl group.

Hz)

-CH

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## Infrared Spectroscopy (FT-IR)

The IR spectrum must confirm two distinct carbonyl environments.

- Amide I Band ( $\sim 1665\text{ cm}^{-1}$ ): The carbonyl stretch of the acetamide. It appears at a lower frequency than typical ketones due to resonance with the nitrogen lone pair.
- Ketone Carbonyl ( $\sim 1680\text{ cm}^{-1}$ ): The butyryl carbonyl. Although conjugated with the phenyl ring (which lowers frequency), it typically appears at a slightly higher wavenumber than the amide band in solid phase.
- N-H Stretch ( $\sim 3300\text{ cm}^{-1}$ ): A broad, strong band indicating the secondary amide.

## Mass Spectrometry (EI-MS)

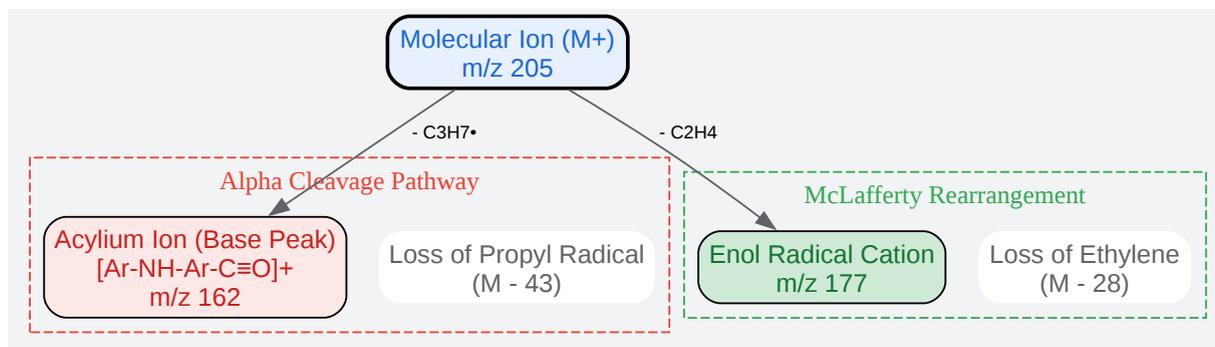
Mass spectrometry provides molecular weight confirmation and structural fingerprinting via fragmentation. The butyryl chain allows for a specific rearrangement not seen in acetyl analogs.

Molecular Ion:

(  
)

## Fragmentation Logic

- -Cleavage (Dominant): Cleavage of the bond between the carbonyl carbon and the propyl chain. This generates the stable acylium ion (base peak).
- McLafferty Rearrangement: The butyryl chain possesses  $\gamma$ -hydrogens. The carbonyl oxygen abstracts a  $\gamma$ -proton, leading to the expulsion of a neutral ethylene molecule ( $\text{C}_2\text{H}_4$ , 28 Da).



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Figure 2: Competing fragmentation pathways in Electron Ionization (EI) MS.

### MS Data Summary table<sup>[2][3][4]</sup>

m/z (Intensity)	Fragment Identity	Mechanism
205	Molecular Ion ( )	Parent molecule.
177		McLafferty Rearrangement. Loss of ethylene from butyryl chain.
163		Loss of Ketene ( ) from acetamido group.
162		Base Peak. Acylium ion ( ) formed by loss of propyl group.
120		Loss of both acyl chains (deacetylation + debutyrylation).

## References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Acetamide, N-(4-acetylphenyl)-. NIST Chemistry WebBook, SRD 69.[5] [[Link](#)] (Referenced for fragmentation patterns of homologous acetanilides).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for McLafferty rearrangement rules and amide NMR shifts).
- PubChem. (2023). Compound Summary: N-(4-Acetylphenyl)acetamide. National Library of Medicine. [[Link](#)] (Used for comparative physicochemical data of the acetyl homolog).

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## Sources

- [1. Acetamide, N-\(4-butoxyphenyl\)- | C12H17NO2 | CID 90165 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. chem.libretexts.org \[chem.libretexts.org\]](#)
- [5. Acetamide, N-butyl-N-phenyl- \[webbook.nist.gov\]](#)
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